![molecular formula C21H30N4O2 B2760216 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea CAS No. 1172929-83-7](/img/structure/B2760216.png)
1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea is a complex organic compound with significant potential in various scientific fields. This compound features a urea backbone substituted with dimethylamino and ethoxyphenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxyaniline with phosgene to form 2-ethoxyphenyl isocyanate. This intermediate is then reacted with 1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]amine under controlled conditions to yield the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid; halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the dimethylamino groups.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea
- 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-chlorophenyl)urea
Uniqueness
1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This distinct structural feature sets it apart from other similar compounds, potentially leading to different pharmacological or chemical properties.
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-6-27-20-10-8-7-9-18(20)23-21(26)22-15-19(25(4)5)16-11-13-17(14-12-16)24(2)3/h7-14,19H,6,15H2,1-5H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWLLXLPRHTQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2760134.png)
![4-amino-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N-isobutylisothiazole-3-carboxamide](/img/structure/B2760135.png)

![N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2760141.png)
![Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2760142.png)
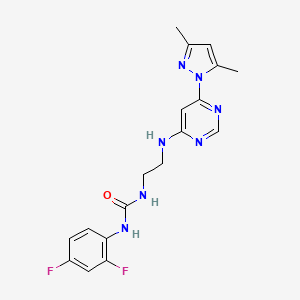
![3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2760147.png)

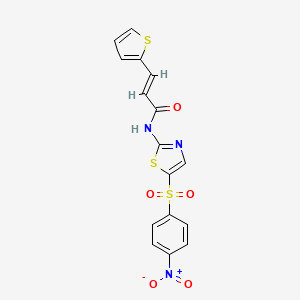
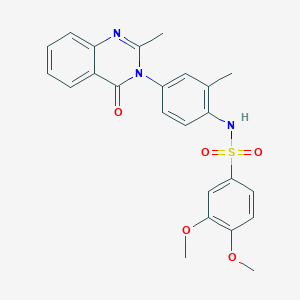
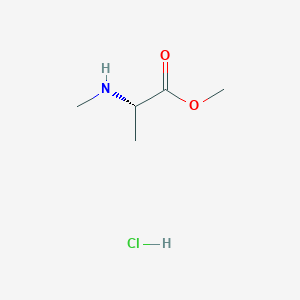
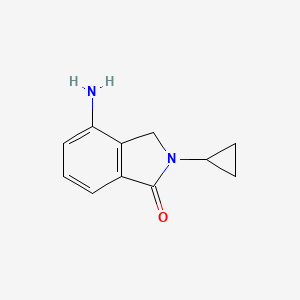
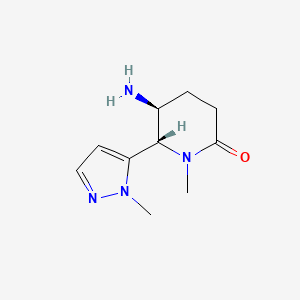
![4-(tert-butyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760156.png)
